2-(4-二苯甲基哌嗪-1-基)-N-环戊基-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

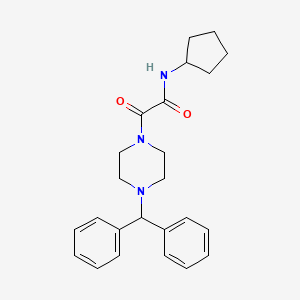

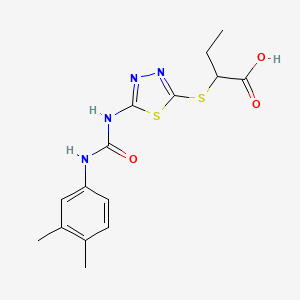

“2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide” is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Molecular Structure Analysis

The crystal structures of this compound in complex with the ubiquitous hCA II and the brain-associated hCA VII have been reported . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .科学研究应用

潜在治疗应用

新型镇静催眠药:扎来普隆等非苯二氮卓类镇静催眠药用于治疗失眠。研究表明,动物将这些化合物识别为苯二氮卓类药物,表明它们在睡眠障碍中具有潜在的实用性 (Heydorn,2000)。

生物活性二酮哌嗪:2,5-二酮哌嗪 (DKP) 表现出多种生物活性,包括抗肿瘤、神经保护和抗菌作用。这些发现表明该类化合物具有广泛的治疗潜力 (Wang 等,2013)。

DNA 相互作用:对与 DNA 强结合的 Hoechst 33258 及其类似物的研究揭示了它们在染色体分析以及作为潜在的放射保护剂和拓扑异构酶抑制剂中的应用。此类化合物为针对 DNA 相互作用的药物设计提供了基础 (Issar 和 Kakkar,2013)。

药代动力学增强

- 细胞色素 P450 抑制:对细胞色素 P450 亚型的化学抑制剂的研究(对药物代谢至关重要)突出了选择性的重要性,以避免药物-药物相互作用。此类研究对于安全使用新的治疗剂至关重要 (Khojasteh 等,2011)。

作用机制

Target of Action

The primary target of the compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is human carbonic anhydrase (hCA). This compound is an effective inhibitor of hCA, designed using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Mode of Action

The compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide interacts with its target, hCA, by forming a complex. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide affects the carbonic anhydrase pathway. Carbonic anhydrases are zinc-containing enzymes, which catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . By inhibiting these enzymes, the compound can disrupt this pathway and its downstream effects.

Pharmacokinetics

Similar compounds are known to be extensively metabolized by cytochrome p450 3a4 . . These factors can impact the bioavailability of the compound.

Result of Action

The result of the action of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is the inhibition of human carbonic anhydrase. This inhibition can disrupt the normal function of these enzymes, leading to changes at the molecular and cellular level .

Action Environment

The action of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide can be influenced by various environmental factors. For instance, the presence of other compounds that are metabolized by cytochrome P450 3A4 could affect the metabolism and efficacy of this compound . Additionally, factors that alter the function of efflux transporters could impact the compound’s ability to penetrate the brain .

属性

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c28-23(25-21-13-7-8-14-21)24(29)27-17-15-26(16-18-27)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOKOLZLIYIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2628632.png)

![6-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B2628641.png)

![N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628642.png)

![3-[(Ethyl-methyl-oxo-lambda6-sulfanylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2628647.png)